molecular formula C12H16ClF2NO B1358398 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-39-4

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1358398
CAS No.: 614731-39-4
M. Wt: 263.71 g/mol
InChI Key: YNFDUIKZQKOJBH-UHFFFAOYSA-N
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Description

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a (2,4-difluorophenoxy)methyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its water solubility, a critical feature for pharmaceutical applications . The molecule contains two fluorine atoms on the phenyl ring, which influence its electronic properties and metabolic stability . Key physicochemical parameters include:

  • Hydrogen bond donors/acceptors: 2 donors, 4 acceptors
  • Topological polar surface area (TPSA): 21.3 Ų

Properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDUIKZQKOJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623845
Record name 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-39-4
Record name 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antidepressant Activity

Research indicates that 4-[(2,4-difluorophenoxy)methyl]piperidine hydrochloride acts as a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). This mechanism is crucial for the treatment of depression and anxiety disorders. The compound's high affinity for serotonin and norepinephrine transporters suggests its potential effectiveness in managing conditions like:

  • Nervous bulimia
  • Alcohol addiction
  • Anxiety disorders
  • Obsessive-compulsive disorders
  • Panic disorders .

Pain Management

The compound has been explored for its analgesic properties, particularly in treating neuropathic pain. Neuropathic pain is challenging to manage and often requires effective pharmacological intervention. Studies have shown that compounds similar to this compound can significantly alleviate symptoms associated with chronic pain conditions .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of piperidine derivatives, including this compound. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the induction of apoptosis through caspase activation pathways, suggesting a promising avenue for cancer therapy .

Case Studies

Study FocusFindingsImplications
Antidepressant EfficacyDemonstrated significant inhibition of serotonin and norepinephrine reuptakePotential treatment for anxiety and depression
Pain ReliefShowed effectiveness in reducing neuropathic pain symptomsValuable for chronic pain management strategies
Anticancer ActivityInduced apoptosis in MCF-7 cellsPotential development as an anticancer agent

Mechanism of Action

The mechanism of action of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenoxy group can enhance binding affinity and selectivity towards these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight Key Features
4-[(2,4-Difluorophenoxy)methyl]piperidine HCl C₁₂H₁₄ClF₂NO 2,4-difluorophenoxymethyl 273.70* High fluorine content; balanced lipophilicity
4-(4-Trifluoromethylphenoxy)piperidine HCl C₁₂H₁₄ClF₃NO 4-trifluoromethylphenoxy 245.24 Enhanced lipophilicity due to CF₃ group; potential CNS activity
4-(2-Fluorophenoxy)piperidine HCl C₁₁H₁₃ClFNO 2-fluorophenoxy 229.68 Reduced steric hindrance; lower metabolic stability
4-(2,4-Difluorobenzoyl)piperidine HCl C₁₂H₁₂ClF₂NO₂ 2,4-difluorobenzoyl 291.68 Ketone group increases polarity; possible prodrug applications
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl C₁₆H₂₂Cl₃NO Dichloro-dimethylphenoxyethyl 366.72 High halogen content; likely pesticidal/herbicidal use

*Calculated based on molecular formula.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine substituents (e.g., 2,4-difluoro) improve metabolic stability and bioavailability compared to chlorinated analogues (e.g., ), which are bulkier and more prone to bioaccumulation .
  • Phenoxymethyl vs.
  • Trifluoromethyl (CF₃) Effects: The CF₃ group in 4-(4-Trifluoromethylphenoxy)piperidine HCl significantly increases lipophilicity (logP ~2.8), favoring membrane permeability but possibly reducing aqueous solubility .

Pharmacological and Toxicological Profiles

  • 4-(Diphenylmethoxy)piperidine HCl : Exhibits acute toxicity (LD₅₀ > 2000 mg/kg in rats) but lacks chronic toxicity data .
  • 4-(2,4-Difluorobenzoyl)piperidine HCl : Used as an intermediate in antipsychotics (e.g., risperidone), indicating established safety in controlled syntheses .

Biological Activity

4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride is a synthetic compound with significant biological activity. Its unique structure, characterized by the difluorophenoxy group attached to a piperidine ring, enhances its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.

  • Molecular Formula : C11H14ClF2NO
  • Molecular Weight : Approximately 283.23 g/mol
  • CAS Number : 42948943

Biological Activity Overview

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry. Key areas of activity include:

  • Antimicrobial Properties : The structural features of this compound allow it to interact with microbial enzymes and pathways, potentially inhibiting their growth and proliferation.
  • Anti-inflammatory Effects : Research indicates that the compound may possess anti-inflammatory properties comparable to known anti-inflammatory agents. In vitro studies have shown a reduction in inflammatory markers when cells are treated with this compound .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes the observed Minimum Inhibitory Concentrations (MICs) for selected pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

These results indicate that the compound shows varying degrees of effectiveness against different bacterial strains.

Anti-inflammatory Activity

In studies assessing the anti-inflammatory potential of this compound, it was found to significantly reduce nitric oxide (NO) production in activated macrophages. The following findings were reported:

  • Reduction in NO Levels : Treatment with the compound resulted in a decrease in NO levels by approximately 50% compared to untreated controls.
  • Cytotoxicity Assessment : Cell viability assays confirmed that the compound did not exhibit cytotoxic effects at concentrations effective for reducing inflammation.

Case Studies

  • Study on Inflammation in Epithelial Cells : A recent study investigated the effects of this compound on human epithelial cells exposed to inflammatory stimuli. The results demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound .
  • Antimicrobial Efficacy Against Resistant Strains : Another case study focused on the antimicrobial activity of the compound against antibiotic-resistant strains of bacteria. The findings indicated that it could inhibit growth effectively, suggesting potential use as an alternative therapeutic agent .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways and microbial metabolism. Further research is needed to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a halogenated 2,4-difluorophenoxymethyl precursor. Optimization involves adjusting reaction temperature (e.g., 40–60°C), solvent selection (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization improves yield and purity. Base catalysts like triethylamine may enhance reaction efficiency by neutralizing acidic byproducts .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • 1H/13C/19F NMR to confirm substitution patterns on the piperidine ring and phenoxy group.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (e.g., at 254 nm) to assess purity (>95% recommended for biological assays).
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-aligned precautions:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent unintended reactions.
  • Dispose of waste via certified hazardous waste services to comply with MARPOL Annex III and local regulations .

Advanced Research Questions

Q. How does the electronic influence of the 2,4-difluorophenoxy group affect the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. For nucleophilic substitution at the methylene bridge, the leaving group’s nature (e.g., chloride vs. bromide) and solvent polarity (e.g., DMF vs. THF) dictate reaction kinetics. Computational studies (DFT) can model charge distribution to predict reactivity hotspots .

Q. What computational strategies can predict stereochemical outcomes or regioselectivity in derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA software) to map transition states and energy barriers. Reaction path search algorithms, combined with machine learning (e.g., ICReDD’s workflow), can identify optimal conditions for stereocontrol. Validate predictions with experimental data (e.g., NOESY NMR for stereoisomer differentiation) .

Q. How can researchers resolve contradictions between experimental data and theoretical models for this compound’s behavior in catalytic systems?

  • Methodological Answer :

  • Use isotopic labeling (e.g., deuterium at the methylene bridge) to trace reaction pathways.
  • Perform kinetic studies (e.g., variable-temperature NMR) to compare observed vs. predicted activation energies.
  • Cross-validate with multiple spectroscopic techniques (e.g., IR for functional group tracking) and computational simulations to identify systematic errors .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

  • Methodological Answer :

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer resolution.
  • Dynamic kinetic resolution using enzyme-metal bifunctional catalysts to achieve high enantiomeric excess (ee).
  • Crystallization-induced diastereomer transformation with chiral resolving agents (e.g., tartaric acid derivatives) .

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